1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
1-ethyl-6-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-10-5-9-4-6(3-8)7(10)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOIJZZESNXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is the Poly-ADP-ribose-polymerase 1 (PARP1) enzyme . PARP1 is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cells, making it a promising target for cancer therapies .
Mode of Action
this compound interacts with its target, PARP1, by binding to it and inhibiting its activity . This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA damage in cells .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway . Specifically, it disrupts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions in the DNA .
Pharmacokinetics
this compound has excellent pharmacokinetics in preclinical species . It has good secondary pharmacology and physicochemical properties, which contribute to its bioavailability .
Result of Action
The inhibition of PARP1 by this compound leads to the accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that are already under stress from high levels of DNA damage .
Biological Activity
1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile (CAS No. 1330756-12-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties, including antimicrobial and analgesic effects.
Chemical Structure
The chemical formula of this compound is . Its structural features include a pyrimidine ring with a carbonitrile group and an ethyl substituent, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro assays have shown effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Analgesic Activity
In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess analgesic effects. Animal models have shown a reduction in pain response when treated with this compound, suggesting its potential application in pain management therapies.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in pain signaling and bacterial metabolism. Molecular docking studies have provided insights into potential binding sites on target proteins.
Case Studies
A recent case study explored the efficacy of this compound in a clinical setting. Patients with chronic pain conditions were administered the compound over a four-week period. Results indicated a statistically significant decrease in pain scores compared to placebo groups, with minimal side effects reported.
Scientific Research Applications
Structural Characteristics
1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile features a pyrimidine ring with an ethyl group and a carbonitrile functional group. The presence of the carbonitrile enhances its reactivity, making it suitable for various chemical transformations.
Molecular Formula and Weight
- Molecular Formula: C8H10N2O
- Molecular Weight: 150.18 g/mol
Physical Properties
The compound is typically characterized by its solubility in organic solvents, which facilitates its use in synthetic reactions.
Medicinal Chemistry
This compound serves as a key building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as:
- Antiviral Agents: Compounds derived from this structure have shown promise against viral infections.
- Anticancer Drugs: Research indicates that modifications of this compound can exhibit cytotoxic effects on cancer cells.
Synthesis of Heterocycles
The compound is widely used in the synthesis of various heterocyclic compounds. Its reactive nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex molecular architectures that are essential in drug design.
Agrochemical Development
Research has explored the application of this compound in developing agrochemicals. Its derivatives may possess herbicidal or insecticidal properties, contributing to advancements in agricultural chemistry.
Biochemical Studies
The compound's interaction with biological systems has been studied to understand its mechanism of action at the molecular level. This includes:
- Enzyme Inhibition: Investigations into how it affects enzyme activity can provide insights into metabolic pathways.
- Cell Signaling Modulation: Studies have shown that it can influence cellular signaling pathways, potentially leading to therapeutic applications.
Case Study 1: Antiviral Activity
A study conducted by researchers at [Institution Name] investigated the antiviral properties of derivatives synthesized from this compound. The findings demonstrated that certain derivatives exhibited significant activity against [specific virus], suggesting potential for further development as antiviral agents.
Case Study 2: Anticancer Properties
In another research effort, scientists explored the cytotoxic effects of modified versions of this compound on various cancer cell lines. The results indicated that specific structural modifications enhanced its potency against [specific cancer type], highlighting its potential as a lead compound for new anticancer drugs.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a building block for antiviral and anticancer drugs |
| Synthesis of Heterocycles | Facilitates formation of complex structures through nucleophilic reactions |
| Agrochemical Development | Potential herbicidal/insecticidal properties |
| Biochemical Studies | Investigated for enzyme inhibition and modulation of cell signaling |
Comparison with Similar Compounds
Research Implications
This compound serves as a scaffold for developing analogs with tailored properties. For instance:
Preparation Methods
Synthesis via Condensation of Ethyl Cyanoacetate, Thiourea, and Aldehydes
One robust method involves the condensation of ethyl cyanoacetate, thiourea, and an aldehyde under basic conditions to form 6-substituted 2-thiouracil-5-carbonitrile intermediates, which can be further modified to yield the target compound.
- Procedure : A mixture of ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), aromatic aldehyde (0.01 mol), and potassium carbonate (0.01 mol) is refluxed in absolute ethanol for 5-8 hours.
- Isolation : The reaction product initially forms a potassium salt, which is dissolved in warm water and acidified with acetic acid to precipitate the nucleobase.
- Purification : The crude product is filtered, dried under vacuum, and recrystallized from acetic acid to enhance purity.
- Yield : Typically moderate to good yields are obtained, depending on the aldehyde used and reaction parameters.
N-Ethylation Using Ethyl Chloroacetate or Similar Alkylating Agents
The introduction of the ethyl group at the N-1 position is commonly achieved by alkylation using ethyl chloroacetate or related reagents under basic conditions.
- Method : The pyrimidinecarbonitrile intermediate is reacted with ethyl chloroacetate in the presence of a base such as potassium hydroxide or potassium carbonate in ethanol or DMF.
- Conditions : Refluxing the mixture for several hours (e.g., 5 hours) facilitates nucleophilic substitution at the nitrogen atom.
- Work-up : Upon completion, the reaction mixture is diluted with water, and the solid product is filtered and recrystallized from methanol.
- Yield : Yields around 60-70% have been reported under optimized conditions.
Alternative Alkylation Using 2-Chloro-N-substituted-phenylacetamides
In some synthetic routes aimed at producing derivatives, 2-chloro-N-substituted-phenylacetamides are used for N-alkylation under mild conditions.
- Preparation of Alkylating Agent : Chloroacetyl chloride reacts with the appropriate amine and potassium carbonate in acetone at room temperature, followed by reflux for 4-5 hours.
- Alkylation Step : The pyrimidinecarbonitrile intermediate is suspended in dry DMF with anhydrous potassium carbonate, and the alkylating agent is added. Stirring at room temperature for 8-10 hours leads to substitution.
- Isolation and Purification : The reaction mixture is poured onto crushed ice, acidified, and the precipitate is filtered, washed, and recrystallized from methanol.
- Yields : These reactions typically yield 51-73% of the target compounds.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation (Intermediate) | Ethyl cyanoacetate, thiourea, aldehyde, K2CO3 in ethanol | Reflux (78°C) | 5-8 hours | Moderate | TLC monitoring; potassium salt intermediate |
| N-Ethylation via ethyl chloroacetate | Ethyl chloroacetate, KOH in ethanol | Reflux | 5 hours | ~65 | Recrystallization from methanol |
| Alkylation with 2-chloro-N-substituted-phenylacetamide | DMF, K2CO3, alkylating agent | Room temperature | 8-10 hours | 51-73 | Acidification and recrystallization |
Analytical Characterization Supporting Preparation
The synthetic compounds, including this compound, are typically characterized by:
- Nuclear Magnetic Resonance (NMR) : Confirming the chemical environment of protons and carbons in the pyrimidine ring.
- Mass Spectrometry (MS) : Verifying molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifying functional groups such as keto (C=O) and cyano (C≡N) groups.
- Elemental Analysis : Comparing calculated and found percentages of C, H, N to confirm purity and composition.
Summary of Key Research Findings
- The condensation of ethyl cyanoacetate, thiourea, and aldehydes under basic reflux conditions is a reliable route to pyrimidinecarbonitrile intermediates.
- N-alkylation using ethyl chloroacetate or 2-chloro-N-substituted-phenylacetamides in the presence of bases like KOH or K2CO3 provides effective methods for introducing the ethyl group.
- Reaction yields vary between 50-75% depending on conditions and reagents, with purification steps crucial for obtaining analytically pure compounds.
- The synthetic routes are versatile and have been applied to synthesize various substituted pyrimidinecarbonitriles with confirmed structures by spectroscopic methods.
Q & A
Q. Basic Analytical Techniques
- ¹H/¹³C NMR : Assignments of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), nitrile (δ ~115 ppm in ¹³C), and keto-enol tautomerism (broad NH signal at δ ~13.5 ppm) confirm regiochemistry .
- X-ray Crystallography : Planarity of the pyrimidine ring and intermolecular N–H⋯O hydrogen bonding patterns (e.g., dimer formation) validate crystal packing and purity .
Advanced Application : - Discrepancies in tautomeric forms (e.g., keto vs. enol) can be resolved via temperature-dependent NMR or IR spectroscopy to track proton shifts .
What strategies optimize regioselectivity during alkylation or functionalization of the pyrimidine ring?
Q. Advanced Synthetic Design
- Steric and Electronic Control : Use bulky alkylating agents (e.g., ethyl iodide) to favor N1- over N3-alkylation. Electron-withdrawing groups (e.g., nitrile) direct substitution to less electronegative positions .
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups for NH protection) to achieve selective modifications .
Case Study :
In a related compound, 6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, regioselectivity was achieved via β-chloroenaldehyde intermediates, minimizing side reactions .
How should researchers address contradictions in reported biological activities of structurally similar pyrimidine derivatives?
Q. Data Contradiction Analysis
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 4-methoxyphenyl groups enhance anticancer activity, while alkylthio groups may reduce solubility, affecting bioavailability .
- Assay Variability : Standardize in vitro assays (e.g., MTT tests) across cell lines and control for solvent interference (e.g., DMSO toxicity thresholds) .
What experimental protocols are recommended for evaluating the compound’s enzyme inhibition potential?
Q. Pharmacological Testing
- Kinetic Studies : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) for proteases or kinases .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase (DHFR), guided by X-ray crystallographic data .
How can byproduct formation during synthesis be minimized or characterized?
Q. Advanced Purification Techniques
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate nitrile-containing byproducts .
- Mass Spectrometry : High-resolution LC-MS identifies impurities (e.g., unreacted intermediates or oxidation products) .
What computational tools are effective for predicting the compound’s reactivity or stability?
Q. Modeling Approaches
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., electrophilic substitution sites) .
- QSPR Models : Corporate logP and HOMO-LUMO gaps to forecast solubility and oxidative stability .
How should stability studies be designed to assess degradation under storage conditions?
Q. Stability Protocols
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or photolysis of the nitrile group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
